

In Vivo Metabolism and Excretion of Doxacurium Chloride: A Technical Guide

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Compound of Interest

Compound Name: Doxacurium chloride

Cat. No.: B1214447

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Executive Summary

Doxacurium chloride, a long-acting, nondepolarizing neuromuscular blocking agent, is characterized by its limited metabolism and primary elimination through renal and biliary pathways. This technical guide synthesizes the available scientific literature to provide a comprehensive overview of the in vivo metabolism and excretion of **doxacurium chloride**. The information presented herein is intended to support research, scientific, and drug development endeavors by offering a detailed understanding of the drug's disposition in various species and patient populations. Quantitative data are presented in structured tables for comparative analysis, and experimental workflows and metabolic pathways are visualized through diagrams. It is important to note that while extensive pharmacokinetic data is available, detailed experimental protocols from the cited literature were not fully accessible.

Introduction

Doxacurium chloride is a bis-quaternary benzyliisoquinolinium diester that functions as a competitive antagonist at the nicotinic acetylcholine receptors on the motor end-plate^[1]. Its clinical use is primarily for inducing skeletal muscle relaxation during surgery and mechanical ventilation. A thorough understanding of its metabolic fate and excretion routes is critical for its safe and effective use, particularly in special patient populations such as those with renal or hepatic impairment.

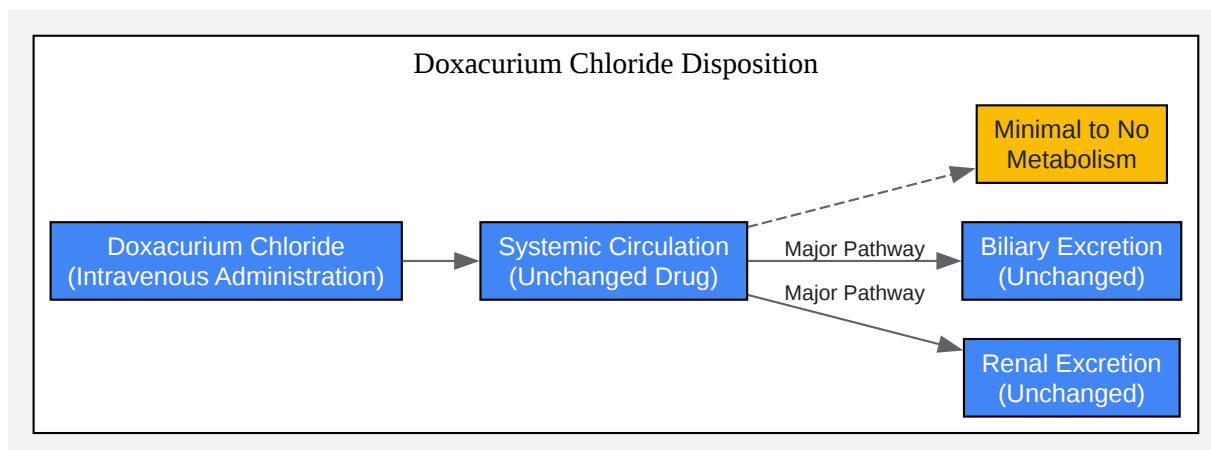
Metabolism

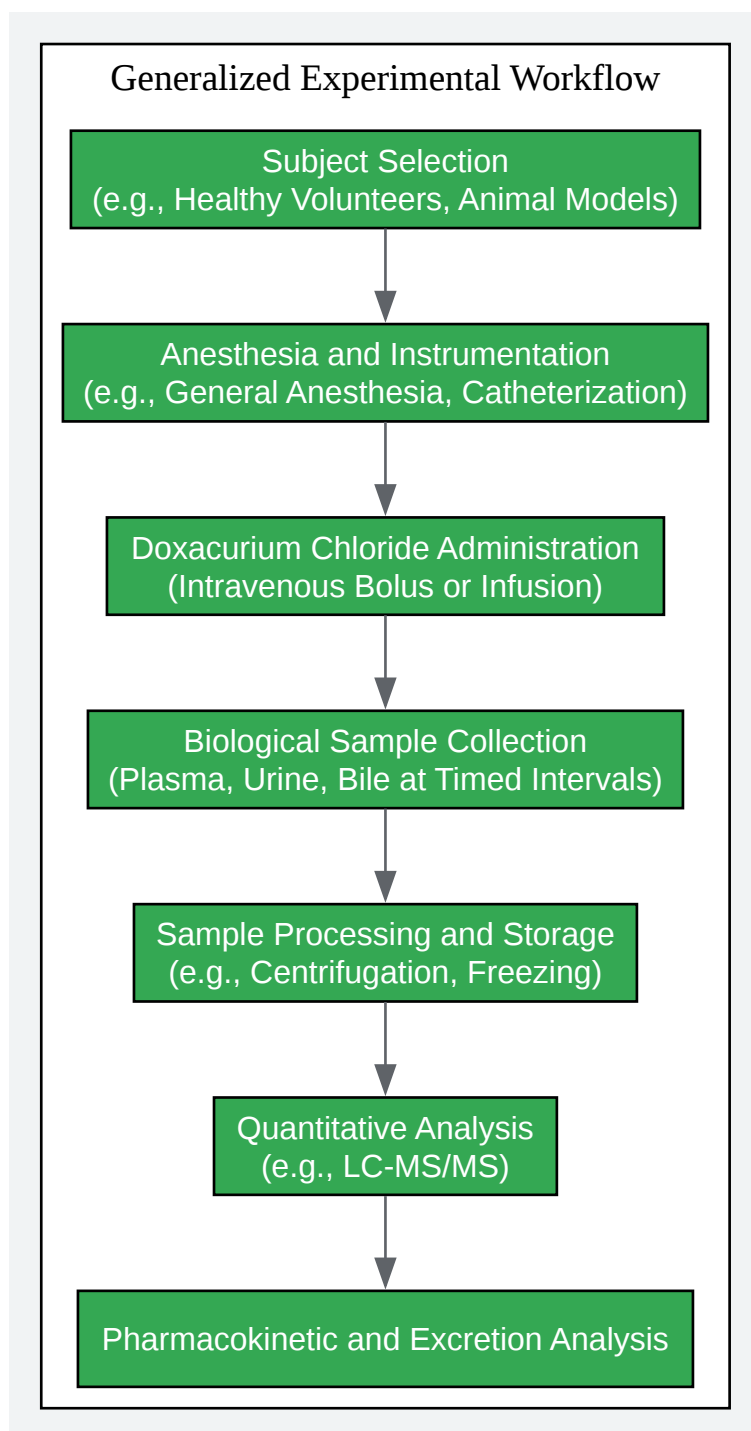
Current evidence strongly suggests that **doxacurium chloride** undergoes minimal to no metabolism in vivo. The primary mechanism of elimination is the excretion of the unchanged parent drug[2].

Biotransformation Pathways

Studies in humans have not identified significant metabolic pathways for **doxacurium chloride**. It is minimally hydrolyzed by human plasma cholinesterase[1]. While some research has identified "breakdown products" in postmortem fluids, it is unclear if these are the result of enzymatic metabolism in vivo or postmortem degradation[3]. These breakdown products were detected using liquid chromatography-tandem mass spectrometry[3].

The following diagram illustrates the proposed disposition of **doxacurium chloride**, emphasizing its lack of significant metabolism.





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